molecular formula C19H20N2O5S B2382530 N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1009056-84-1

N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No.: B2382530
CAS No.: 1009056-84-1
M. Wt: 388.44
InChI Key: IKPULJRKVDMTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic chemical compound of significant interest in medicinal chemistry and chemical biology research. It features a 1,3-benzodioxole core, a structural motif present in a variety of biologically active molecules. This moiety is found in compounds that act as agonists for plant hormone receptors like Transport Inhibitor Response 1 (TIR1), suggesting potential applications in plant physiology studies . Furthermore, the 1,3-benzodioxole structure is a key component in synthetic antagonists for human G-protein coupled receptors, such as the Bradykinin B1 receptor, highlighting its utility in pharmacological probe development . The compound's integrated sulfonamide and propanamide groups are common pharmacophores that can contribute to protein-binding affinity and metabolic stability. The (E)-2-phenylethenylsulfonyl (styryl sulfonyl) group is a versatile functional group that may be explored for its electronic properties and potential as a Michael acceptor in biochemical assays. The structure of this product has been analytically confirmed using advanced techniques, including 1D and 2D NMR, to ensure identity and high purity for reliable research outcomes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate in organic synthesis, a candidate for high-throughput screening, or a tool compound for investigating novel biological targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-14(21-27(23,24)10-9-15-5-3-2-4-6-15)19(22)20-12-16-7-8-17-18(11-16)26-13-25-17/h2-11,14,21H,12-13H2,1H3,(H,20,22)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPULJRKVDMTNM-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring, the introduction of the sulfonylamino group, and the coupling of the phenylethenyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including different solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, metabolic processes, and cellular responses, depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Forum ()

The compounds m , n , and o in share functional similarities but differ significantly in complexity:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Stereochemistry
Target Benzodioxolylmethyl, (E)-styrylsulfonamido-propanamide C₁₉H₁₈N₂O₅S 398.42 Not specified in evidence
m Dimethylphenoxy, hydroxy, tetrahydro-pyrimidinyl, diphenylhexane C₃₈H₄₄N₄O₅ 660.79 (R)-configuration at multiple centers
n Similar to m but with (S)-configuration at key centers C₃₈H₄₄N₄O₅ 660.79 (S)-configuration
o Variant stereochemistry at 4-hydroxy and phenyl groups C₃₈H₄₄N₄O₅ 660.79 Mixed (R/S)

Key Differences :

  • The target compound is smaller (~400 g/mol vs.
  • The absence of stereochemical specification in the target compound (vs. defined stereocenters in m/n/o) may reduce synthetic complexity but limit enantioselective activity .
  • The styrylsulfonamido group in the target compound could enhance π-stacking interactions compared to the dimethylphenoxy groups in m/n/o, which may improve binding to aromatic residue-rich targets (e.g., kinases, GPCRs).

Comparison with 3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-[[[4-[(difluoromethyl)thio]phenyl]amino]sulfonyl]-4-methylphenyl]-2-propenamide ()

This analogue (PubChem ID: 98390310) has a benzodioxole core but distinct substitutions:

Property Target Compound Compound
Molecular Formula C₁₉H₁₈N₂O₅S C₂₅H₁₉F₂N₃O₅S₂
Key Groups Styrylsulfonamido, propanamide Cyano, difluoromethylthio, propenamide
Molecular Weight 398.42 g/mol 555.57 g/mol
Halogen Content None 2 Fluorine atoms

Functional Implications :

  • The cyano group in ’s compound may act as a hydrogen-bond acceptor, improving target affinity but introducing metabolic liability (e.g., susceptibility to hydrolysis).
  • The target compound’s styryl group offers rigidity, which could reduce entropic penalties during protein binding compared to the flexible propenamide chain in ’s analogue .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s lack of stereocenters and fluorine atoms simplifies synthesis relative to and compounds, which require chiral resolution or fluorination steps.
  • Biological Activity: No direct activity data is available in the provided evidence. However, benzodioxole derivatives are often protease or kinase inhibitors, while sulfonamides are common in antimicrobials (e.g., sulfa drugs).
  • Thermodynamic Stability : The styryl group’s (E)-configuration may reduce photoisomerization risks compared to (Z)-isomers, enhancing shelf-life .

Biological Activity

N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H20N2O5S
  • Molecular Weight : 388.4 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps starting from commercially available precursors. The process includes:

  • Formation of the Benzodioxole Ring : Achieved through cyclization reactions.
  • Attachment of the Phenylethenyl Group : Often performed using palladium-catalyzed coupling reactions.
  • Introduction of the Sulfonamide Moiety : This is typically done via sulfonation reactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant antimicrobial activity. For instance, research has shown that derivatives of benzodioxole can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Insecticidal Activity

A related study assessed the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. The findings revealed that certain benzodioxole compounds demonstrated effective larvicidal properties with LC50 values indicating their potency as insecticides .

CompoundLC50 (μM)LC90 (μM)Toxicity to Mammals
3,4-Methylenedioxy Cinnamic Acid28.9 ± 5.6162.7 ± 26.2Low (no cytotoxicity at 5200 μM)

Cytotoxicity Studies

In vitro studies have shown that certain derivatives do not exhibit significant cytotoxic effects on human peripheral blood mononuclear cells even at high concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial efficacy of various benzodioxole derivatives against common pathogens. The results indicated that specific modifications to the benzodioxole structure enhanced its efficacy against Gram-positive and Gram-negative bacteria.

Case Study 2: Insecticide Development

Research focusing on the application of benzodioxole compounds in pest control highlighted their potential as environmentally friendly alternatives to traditional insecticides. The study emphasized the need for further exploration into their mechanisms of action and long-term effects on non-target organisms .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for preparing N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide?

  • Methodology : Multi-step synthesis typically involves: (i) Functionalization of the benzodioxole ring via nucleophilic substitution or electrophilic aromatic substitution (due to its electron-rich nature) . (ii) Coupling of the styrenesulfonamide moiety under controlled temperatures (e.g., 0–5°C for sulfonamide bond formation) and inert atmospheres (N₂/Ar) to prevent oxidation . (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
  • Critical Factors : Yield optimization requires precise stoichiometric ratios of intermediates and avoidance of moisture during sulfonamide coupling .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodology :
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry, particularly the (E)-configuration of the styrenyl group .
  • Spectroscopy : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons), ¹³C NMR (δ 110–150 ppm for benzodioxole and styrenyl carbons), and IR (sulfonamide N–S=O stretch at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for benzodioxole derivatives be resolved?

  • Analysis Framework :
  • Control Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading) to identify outliers. For example, reports yields >70% using anhydrous DMF, while cites lower yields (~50%) in THF due to incomplete coupling .
  • Spectroscopic Validation : Use LC-MS to detect side products (e.g., hydrolyzed intermediates) that may reduce yield .
    • Recommendation : Optimize via Design of Experiments (DoE) to map parameter interactions (temperature, solvent, time) .

Q. What crystallographic challenges arise during refinement of the styrenyl sulfonamide moiety, and how are they addressed?

  • Challenges :
  • Disorder in the Styrenyl Group : The (E)-configuration can lead to rotational disorder, complicating electron density maps .
  • Thermal Motion : High B-factors for sulfonamide oxygen atoms due to flexibility .
    • Solutions :
  • Use SHELXL’s restraints (DFIX, SADI) to stabilize geometry during refinement .
  • Collect low-temperature (100 K) diffraction data to minimize thermal motion artifacts .

Q. What strategies are employed to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on the benzodioxole’s π-π stacking and sulfonamide hydrogen bonding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) optimization .

Q. How do computational models reconcile discrepancies between predicted and observed bioactivity?

  • Approach :
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the styrenyl group .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified benzodioxole substituents .
    • Validation : Cross-correlate with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction & Resolution

Q. Why do some studies report high electrophilic reactivity of the benzodioxole ring, while others note inertness?

  • Root Cause : Substituent effects. Electron-donating groups (e.g., –OCH₃) enhance reactivity, while steric hindrance from the propanamide chain reduces it .
  • Resolution :
  • Perform Hammett analysis to quantify substituent effects on reaction rates .
  • Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites .

Q. How are conflicting results in enzymatic inhibition assays addressed?

  • Troubleshooting :
  • Assay Conditions : Ensure consistent pH (e.g., 7.4 for physiological relevance) and co-solvent concentrations (DMSO ≤1% v/v) .
  • Positive Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.